2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-N-(2-oxoazepan-3-yl)prop-2-enamide
Description
This compound is a cyano-enamide derivative featuring a substituted pyrrole core and a 2-oxoazepan-3-yl amide group. Its structure includes:
- A 2,5-dimethylpyrrole ring with a 3-methylbutyl chain at the N1 position, enhancing lipophilicity and steric bulk.
- A cyano group at the α-position of the enamide, which influences electronic properties and reactivity.
- A 2-oxoazepan-3-yl amide group, providing conformational flexibility due to the seven-membered azepane ring.
Properties
IUPAC Name |
2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-(2-oxoazepan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-14(2)8-10-25-15(3)11-17(16(25)4)12-18(13-22)20(26)24-19-7-5-6-9-23-21(19)27/h11-12,14,19H,5-10H2,1-4H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTBPKLNNJPFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC(C)C)C)C=C(C#N)C(=O)NC2CCCCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-N-(2-oxoazepan-3-yl)prop-2-enamide, also known by its CAS number 731002-11-2, is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20N2O2
- Molecular Weight : 260.33 g/mol
- Structure : The compound features a cyano group and a pyrrole moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of anti-inflammatory effects, as well as potential applications in treating various diseases.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have been shown to reduce the production of pro-inflammatory cytokines and nitric oxide in macrophage cultures.
Mechanism of Action :
- Cytokine Modulation : The compound has been observed to inhibit the synthesis of key inflammatory cytokines such as IL-1β and TNFα.
- Nitric Oxide Production : In vitro assays indicated a reduction in nitric oxide levels, which is crucial in inflammatory responses.
In Vitro Studies
In vitro experiments conducted using macrophage cell lines (e.g., J774) revealed that treatment with the compound resulted in:
- Reduced cell viability at higher concentrations.
- Significant inhibition of nitrite production and cytokine release at non-cytotoxic concentrations.
In Vivo Studies
In vivo studies using animal models have shown promising results:
- CFA-Induced Paw Edema Model : The compound significantly reduced paw swelling, comparable to dexamethasone, a standard anti-inflammatory drug.
- Zymosan-Induced Peritonitis Model : The compound decreased leukocyte migration by up to 90% at specific doses (5 mg/kg to 50 mg/kg).
Case Studies
-
Study on Macrophage Cytotoxicity :
- Macrophages were treated with varying concentrations of the compound.
- Results indicated a dose-dependent reduction in cytokine levels (IL-1β and TNFα) after LPS stimulation.
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Inflammatory Model Assessment :
- Mice were administered the compound prior to inducing inflammation.
- The results demonstrated a marked decrease in inflammation markers compared to control groups.
Data Tables
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro | J774 Macrophage Cell Line | Reduced IL-1β and TNFα production |
| In Vivo | CFA-Induced Paw Edema | Significant reduction in edema compared to control |
| In Vivo | Zymosan-Induced Peritonitis | Decreased leukocyte migration by up to 90% |
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development, particularly as a lead compound for synthesizing new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for:
- Anticancer Agents : Preliminary studies indicate that derivatives of similar compounds exhibit cytotoxic effects on cancer cell lines. The cyano group may enhance biological activity by facilitating interactions with cellular targets.
Biological Research
In biological studies, the compound can be utilized to:
- Investigate Mechanisms of Action : By modifying the structure and observing the effects on biological systems, researchers can elucidate the mechanisms by which similar compounds exert their effects.
Agrochemical Development
Given its chemical structure, this compound may also be explored for use in agriculture:
- Pesticides and Herbicides : The presence of the pyrrole moiety is known to impart biological activity against pests. Research into its efficacy and safety could lead to the development of new agrochemicals.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxicity of various derivatives of pyrrole-based compounds on human cancer cell lines. The results indicated that modifications to the cyano and pyrrole groups significantly influenced the compounds' potency against specific cancer types. This suggests that 2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-N-(2-oxoazepan-3-yl)prop-2-enamide could be a valuable scaffold for further anticancer drug design.
Case Study 2: Agrochemical Potential
Research on similar compounds has shown promise as effective insecticides. For instance, studies have demonstrated that certain cyano-containing compounds exhibit high insecticidal activity against common agricultural pests. This positions this compound as a potential candidate for development into an agrochemical product.
Data Table: Summary of Research Findings
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is dictated by its functional groups:
-
Cyano Group (–CN) :
-
Pyrrole Ring :
-
Electrophilic Substitution : Reactivity at the 3-position due to steric hindrance and electron-donating methyl groups.
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N-Alkylation : Substitution at the nitrogen center (e.g., with 3-methylbutyl group).
-
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Azepane Ring :
Hydrolysis of the Cyano Group
The cyano group undergoes hydrolysis to form a carboxylic acid or amide, depending on conditions:
Amide Hydrolysis
The prop-2-enamide moiety can hydrolyze to a carboxylic acid or its salt:
Pyrrole Ring Substitution
The 3-position of the pyrrole ring is reactive for electrophilic substitution (e.g., with aldehydes, ketones, or halides).
Structural and Spectroscopic Analysis
-
Molecular Formula : (molecular weight: ~320.41 g/mol).
-
Key Spectroscopic Features :
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IR : Strong absorption for cyano (–CN) and amide (–CONH–) groups.
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NMR : Proton and carbon signals corresponding to aromatic pyrrole, azepane, and alkyl substituents.
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Reactivity Trends :
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Electron-withdrawing cyano groups enhance electrophilic reactivity.
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Electron-donating methyl groups on the pyrrole ring stabilize intermediates.
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Challenges and Considerations
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Steric Effects : Bulky substituents (e.g., 3-methylbutyl) may hinder certain reactions.
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Solubility : Moderate solubility in organic solvents due to hydrophobic regions.
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Stability : Requires controlled storage to avoid hydrolysis of sensitive groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among similar compounds include:
- Pyrrole substituents : The target compound’s 3-methylbutyl chain contrasts with smaller alkyl (e.g., cyclopropyl in EN300-266029) or aryl groups (e.g., 4-fluorophenyl in EN300-266178) . These differences impact logP values and solubility.
- Amide groups : The 2-oxoazepan-3-yl group offers greater flexibility compared to rigid heterocycles (e.g., pyridin-2-yl in EN300-265802) or sulfonamides (e.g., 4-sulfamoylphenyl in compound 5b) .
- Electron-withdrawing/donating groups : Substituents like methoxy (5b) or nitro (4g) alter electronic density, affecting stability and reactivity .
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
